molecular formula C7H5F2NO2 B1421399 1,2-Difluoro-3-methyl-4-nitrobenzene CAS No. 914348-35-9

1,2-Difluoro-3-methyl-4-nitrobenzene

Cat. No.: B1421399
CAS No.: 914348-35-9
M. Wt: 173.12 g/mol
InChI Key: ODMLBEQUDLHJMW-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-methyl-4-nitrobenzene is a synthetic compound belonging to the family of nitroaromatic compounds. . This compound is characterized by its unique physical and chemical properties, making it valuable in various fields of research and industry.

Mechanism of Action

Pharmacokinetics

The metabolism of these compounds typically involves reductive transformation, and excretion likely occurs via renal and hepatic routes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Difluoro-3-methyl-4-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,2-Difluoro-3-methyl-4-nitrobenzene are not well-studied. It is known that nitrobenzene compounds can interact with various enzymes and proteins. For instance, nitrobenzene can be reduced by nitroreductase enzymes, leading to the formation of nitroso, hydroxylamine, and amine metabolites . These metabolites can further interact with other biomolecules, potentially altering their function .

Cellular Effects

It has been shown to have mutagenic and carcinogenic effects on mammalian cells. It can potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that nitrobenzene compounds can undergo enzymatic reduction, leading to the formation of reactive metabolites . These metabolites can bind to biomolecules, inhibit or activate enzymes, and alter gene expression .

Temporal Effects in Laboratory Settings

It is known that nitrobenzene compounds can undergo degradation over time . Long-term effects on cellular function could potentially be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It has been shown to exhibit toxic effects on different organisms such as bacteria, algae, and fungi. High doses could potentially lead to toxic or adverse effects.

Metabolic Pathways

It is known that nitrobenzene compounds can be metabolized by nitroreductase enzymes, leading to the formation of nitroso, hydroxylamine, and amine metabolites . These metabolites can further interact with other enzymes or cofactors .

Transport and Distribution

It is known that nitrobenzene compounds can potentially interact with transporters or binding proteins .

Subcellular Localization

It is known that nitrobenzene compounds can potentially be directed to specific compartments or organelles based on their chemical properties .

Preparation Methods

1,2-Difluoro-3-methyl-4-nitrobenzene can be synthesized through several methods. The most common method involves the nitration of 3-methyl-4-fluoronitrobenzene using concentrated nitric acid and sulfuric acid. The product is then purified through recrystallization using solvents such as ethanol or acetone. Another method involves the reaction of p-nitrobenzoic acid with boron tetrafluoride in chloroform, followed by fluorination with trifluoride .

Chemical Reactions Analysis

1,2-Difluoro-3-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions typically yield amines or other reduced forms of the nitro group.

    Substitution: It can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles

Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Difluoro-3-methyl-4-nitrobenzene has been widely used in different fields of research such as chemistry, biochemistry, and materials science. It serves as a starting material in the synthesis of various compounds with potential biological activities. Additionally, it is used in the development of new materials such as dyes, polymers, and liquid crystals.

Comparison with Similar Compounds

1,2-Difluoro-3-methyl-4-nitrobenzene can be compared with other similar compounds such as:

    3,4-Difluoronitrobenzene: Similar in structure but lacks the methyl group.

    2,4-Difluoro-5-nitrotoluene: Another name for this compound.

    1,2-Difluoro-3-methoxy-4-nitrobenzene: Contains a methoxy group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.

Biological Activity

Chemical Structure and Properties

1,2-Difluoro-3-methyl-4-nitrobenzene has the molecular formula C7_7H5_5F2_2NO2_2. The presence of both fluorine and nitro groups significantly influences its chemical reactivity and biological activity. The nitro group can undergo reduction to form various metabolites, which may exhibit different biological effects.

Enzymatic Interactions

Nitrobenzene compounds, including DFMNB, are known to interact with various enzymes. For instance, they can be reduced by nitroreductase enzymes, leading to the formation of reactive metabolites such as nitroso and hydroxylamine derivatives. These metabolites can potentially affect cellular functions by altering cell signaling pathways and gene expression .

Mutagenicity and Carcinogenicity

DFMNB has shown mutagenic effects in mammalian cells. Studies indicate that compounds with nitro groups can induce mutations and may have carcinogenic potential due to their ability to form reactive intermediates that interact with DNA . The mutagenic activity of nitro-substituted compounds raises concerns regarding their safety in pharmaceutical applications.

The molecular mechanisms underlying the biological activity of DFMNB are primarily attributed to its ability to undergo enzymatic reduction. This process generates reactive species that can interact with macromolecules within cells, potentially leading to oxidative stress and cellular damage .

Cellular Effects

Research indicates that DFMNB can influence cellular metabolism and signaling pathways. For example, it may affect the expression of genes involved in cell cycle regulation and apoptosis .

Comparative Studies

A comparative analysis of DFMNB with other nitro-substituted compounds reveals variations in biological activity. For instance, while some nitro compounds demonstrate significant anticancer properties, DFMNB's specific effects on cancer cell lines require further investigation .

Applications in Drug Development

DFMNB serves as a precursor in the synthesis of various biologically active compounds. Its unique structure allows for modifications that enhance therapeutic efficacy. Research has explored its potential as a starting material for developing new drugs targeting specific diseases .

Data Table: Biological Activity Overview

Property Description
Molecular FormulaC7_7H5_5F2_2NO2_2
Enzymatic InteractionReduces via nitroreductase to form reactive metabolites
MutagenicityExhibits mutagenic effects in mammalian cells
Carcinogenic PotentialPotentially carcinogenic due to reactive metabolite formation
ApplicationsUsed in drug development and synthesis of bioactive compounds

Properties

IUPAC Name

1,2-difluoro-3-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMLBEQUDLHJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677402
Record name 1,2-Difluoro-3-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-35-9
Record name 1,2-Difluoro-3-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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